molecular formula C18H18N2O2 B13494453 Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate

Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate

Cat. No.: B13494453
M. Wt: 294.3 g/mol
InChI Key: HZACJTXKSIBVCL-UHFFFAOYSA-N
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Description

Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate is an organic compound with the molecular formula C17H16N2O2. This compound is characterized by the presence of a benzyl group, a cyanophenyl group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-cyanophenyl)propan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or cyanophenyl derivatives.

Scientific Research Applications

Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The cyanophenyl group may interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the cyanophenyl group.

    Benzyl (2-(4-fluorophenyl)propan-2-yl)carbamate: Contains a fluorophenyl group instead of a cyanophenyl group.

    Benzyl (2-(4-chlorophenyl)propan-2-yl)carbamate: Contains a chlorophenyl group instead of a cyanophenyl group.

Uniqueness

Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

benzyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C18H18N2O2/c1-18(2,16-10-8-14(12-19)9-11-16)20-17(21)22-13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3,(H,20,21)

InChI Key

HZACJTXKSIBVCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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